Molybdenum--nickel (1/4)
Description
Overview of Molybdenum-Nickel Intermetallic Systems
The nickel-molybdenum (B8610338) binary system is characterized by the formation of several stable and metastable intermetallic compounds. The Ni-rich side of the Ni-Mo phase diagram indicates the existence of three equilibrium ordered intermetallic phases: β-Ni₄Mo, γ-Ni₃Mo, and δ-NiMo. researchgate.net First--principles calculations have also suggested that Ni₂Mo and Ni₈Mo could be stable at 0K. psu.edu These compounds are of interest for their potential as structural materials at high temperatures and as catalysts. psu.edu The formation of these intermetallic phases, such as Ni₄Mo and Ni₃Mo, is a key factor in the properties of Ni-Mo alloys. psu.edu The alloying of nickel with molybdenum is a known strategy to enhance properties like corrosion resistance and catalytic activity. nih.gov
Research Significance of Molybdenum-Nickel (1/4) (Ni₄Mo) in Contemporary Scientific Domains
The intermetallic compound Ni₄Mo has garnered considerable research interest, primarily for its exceptional performance as an electrocatalyst. It has shown significant promise in the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR), which are critical for renewable energy technologies like water electrolyzers and fuel cells. rsc.orgresearchgate.net
Key Research Findings:
Electrocatalysis: Ni₄Mo nanoparticles have demonstrated superior electrocatalytic properties in alkaline media for both HER and HOR, in some cases surpassing the performance of the commercial 20 wt% Pt/C catalyst. rsc.org Alloying Ni with Mo has been shown to significantly weaken hydrogen adsorption, improve hydroxyl adsorption, and lower the reaction barrier for water formation in alkaline solutions. researchgate.net The interface between Ni₄Mo and molybdenum oxides (MoOₓ) can further enhance catalytic activity. rsc.org
Bifunctional Electrocatalyst: Ni₄Mo has been reported as an efficient bifunctional electrocatalyst, capable of catalyzing both the HOR and HER in alkaline electrolytes. rsc.org Anion exchange membrane fuel cells utilizing Ni₄Mo/rGO as the anode have achieved high peak power densities. rsc.org
Stability: While highly active, the stability of Ni-Mo intermetallic compounds in alkaline media is a subject of ongoing research. Studies have shown that molybdenum can leach from the alloy, leading to a nickel-enriched surface that may be more susceptible to the formation of Ni(OH)₂, potentially causing deactivation. researchgate.netacs.orgchemrxiv.org
Crystallographic and Stoichiometric Considerations within the Ni-Mo System
The specific arrangement of atoms in the crystal lattice of Ni₄Mo is fundamental to its properties. The stoichiometry of 1:4 (Mo:Ni) gives rise to a unique and ordered crystal structure.
Crystallographic Data for Ni₄Mo:
Ni₄Mo possesses a tetragonal crystal structure. materialsproject.orgaip.orgresearchgate.net Below 840°C, a quenched nickel-molybdenum alloy with approximately 20 atom percent molybdenum undergoes an ordering reaction, resulting in a slight tetragonal distortion of its cubic close-packed structure. aip.org
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | materialsproject.orgaip.org |
| Space Group | I4/m (No. 87) | materialsproject.orgresearchgate.net |
| Lattice Parameters | a = 5.720 Å | aip.org |
| c = 3.564 Å | ||
| c/a = 0.6231 | ||
| Atomic Positions | 2 Mo in 2(a), 8 Ni in 8(h) with x=0.200, y=0.400 | aip.org |
The structure of Ni₄Mo consists of molybdenum atoms bonded to twelve nickel atoms, forming MoNi₁₂ cuboctahedra. materialsproject.org These cuboctahedra share corners and edges with surrounding NiNi₉Mo₃ cuboctahedra. materialsproject.org
Evolution of Research Trajectories in Molybdenum-Nickel Intermetallics
Research into molybdenum-nickel intermetallics has evolved from fundamental phase diagram and crystallographic studies to a more application-driven focus, particularly in the realm of catalysis and high-performance materials.
Initially, research centered on understanding the fundamental metallurgy of the Ni-Mo system, including the identification and characterization of its various intermetallic phases like Ni₄Mo, Ni₃Mo, and NiMo. researchgate.netpsu.edu This foundational work established the crystallographic structures and stability ranges of these compounds. aip.orgresearchgate.net
More recently, the research trajectory has shifted towards harnessing the unique properties of these intermetallics. The recognition of Ni-Mo alloys' catalytic activity has spurred extensive investigation into their use in electrochemical applications. rsc.orgresearchgate.netresearchgate.net A significant portion of current research is dedicated to synthesizing nanostructured Ni₄Mo and other Ni-Mo phases to maximize their surface area and catalytic efficiency. rsc.orgresearchgate.net Furthermore, the development of composite materials, such as Ni₄Mo supported on carbon or integrated with metal oxides, represents a key area of contemporary research aimed at enhancing both activity and durability. rsc.orgrsc.orgacs.org The focus has also expanded to include a deeper mechanistic understanding of the catalytic processes at the atomic level, often aided by computational methods like Density Functional Theory (DFT). rsc.org
Structure
2D Structure
Properties
CAS No. |
12058-06-9 |
|---|---|
Molecular Formula |
MoNi4 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
molybdenum;nickel |
InChI |
InChI=1S/Mo.4Ni |
InChI Key |
GNJSCFILPGRFDQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Mo] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Routes for Molybdenum Nickel 1/4
Solid-State Synthesis Approaches for Ni₄Mo and Related Intermetallics
Solid-state synthesis represents a traditional yet effective route for producing intermetallic compounds like Ni₄Mo. These methods involve the direct interaction of constituent elements in their solid forms, typically at elevated temperatures, to facilitate diffusion and phase formation.
Direct Reaction of Elemental Precursors (e.g., Powder Metallurgy, Melting under Inert Atmosphere)
Powder metallurgy (P/M) is a highly developed and versatile method for manufacturing reliable metal alloy parts, including those in the Ni-Mo system. iaea.orgnickelinstitute.org The process is known for its efficient material usage, often incorporating over 97% of the initial material into the final product. nickelinstitute.org For Ni₄Mo, the P/M process typically begins with the mechanical mixing or blending of elemental nickel and molybdenum powders. iaea.orghartmaterials.com This blend is then subjected to high pressure, often through methods like hydrostatic pressing, to form a "green" compact. iaea.org
This compact is subsequently sintered at high temperatures in a controlled, reducing atmosphere, such as hydrogen, or under vacuum. iaea.orgyoutube.com During sintering, which occurs below the melting point of the constituent metals, atomic diffusion occurs at the contact points between adjacent particles, leading to the formation of welds or "necks." youtube.com This process bonds the particles together, forming a solid part and facilitating the formation of the desired Ni₄Mo intermetallic phase. iaea.org The properties of the final product can be further enhanced through corollary operations like re-pressing or heat treatment. nickelinstitute.org Wrought Ni-Mo alloys with 36-40% Mo, produced via powder metallurgy, have shown promise for commercial testing. iaea.org
Another direct reaction approach involves melting the elemental precursors together in an inert atmosphere, such as in an arc or induction furnace. This method ensures a homogeneous mixture of the elements in their liquid state, which upon cooling and solidification, forms the alloy. Subsequent heat treatment is often necessary to develop the ordered Ni₄Mo phase.
Thermally Induced Solid-State Transformations (e.g., Annealing Techniques)
Thermally induced transformations are critical for forming ordered intermetallic phases like Ni₄Mo from a disordered solid solution. Annealing, a specific type of heat treatment, is a common technique used for this purpose. iaea.org The process involves heating the as-cast or as-sintered Ni-Mo alloy to a specific temperature and holding it for a prolonged period to allow for atomic rearrangement and the nucleation and growth of the ordered Ni₄Mo phase. iaea.orgyoutube.com
The formation of the ordered tetragonal MoNi₄ phase is a result of this thermal processing. rsc.org For instance, studies have shown that tempering (a form of annealing) Ni-Mo alloys can induce the formation of ordered Ni₄Mo and Ni₃Mo phases, which significantly increases the hardness and strength of the material. iaea.org The process of annealing is analogous to the reassociation of dissociated DNA strands when the temperature is lowered after melting; it allows the system to reach a more stable, ordered configuration. youtube.com Similarly, annealing can be used to transform precursor materials, such as a hydrothermally synthesized Ni-Mo oxide, into the desired crystalline phase by removing lattice water and promoting the formation of highly exposed active sites. rsc.org
Wet Chemical and Electrochemical Deposition Techniques
Wet chemical and electrochemical methods offer alternative routes to synthesize Molybdenum-Nickel (1/4) alloys and their precursors, often providing better control over composition, morphology, and particle size at lower temperatures compared to solid-state methods.
Electrodeposition of Molybdenum-Nickel Alloys and Coatings
Electrodeposition is a versatile technique for producing Ni-Mo alloy coatings and bulk materials. jst.go.jp It is an example of induced codeposition, as molybdenum cannot be electrodeposited from aqueous solutions by itself but can be co-deposited with an iron-group metal like nickel. epfl.chresearchgate.net The process involves applying a current to a cathode in an electrolyte bath containing salts of both nickel and molybdenum. sterc.org
The composition and properties of the deposited alloy are highly dependent on various parameters, including the electrolyte composition (e.g., citrate (B86180) or lactate-based baths), pH, temperature, and current density. rsc.orgjst.go.jp Research has shown that the molybdenum content in the alloy can be controlled by adjusting these parameters. For example, in an alkaline lactate (B86563) bath, the molybdenum content was found to increase with current density, leading to the formation of the tetragonal MoNi₄ phase. rsc.org Pulse plating techniques have also been employed, demonstrating the ability to achieve higher molybdenum content compared to direct current plating by manipulating mass transport at the electrode surface. epfl.ch
Table 1: Effect of Current Density on Ni-4Mo Alloy Composition
| Applied Current Density (mA cm⁻²) | Mo Content (wt%) | Ni Content (wt%) |
|---|---|---|
| 1.12 | 40.14 | 59.86 |
| 2.77 | 61.68 | 38.32 |
| 5.56 | 65.00 | 35.00 |
Data sourced from a study on electrodeposition from an alkaline green lactate bath. rsc.org
Hydrothermal and Solvothermal Synthesis for Molybdenum-Nickel Oxide/Hydrate (B1144303) Precursors
Hydrothermal and solvothermal synthesis are methods used to produce crystalline materials from solutions under high temperature and pressure. These techniques are particularly useful for creating precursor materials, such as nickel-molybdenum (B8610338) oxides or hydroxides, which can then be reduced to form the final metallic alloy. rsc.orgresearchgate.net
In a typical hydrothermal synthesis, aqueous solutions of nickel and molybdenum salts are sealed in a Teflon-lined stainless-steel autoclave and heated. rsc.orgmdpi.com This process can yield various nanostructures, such as the hierarchical flower-like structures of molybdenum-decorated nickel sulfide (B99878). rsc.org The presence of additives like triethanolamine (B1662121) can act as a complexing and structure-forming agent, influencing the phase and morphology of the resulting nickel hydroxide (B78521) precursor. mdpi.comnih.gov The synthesized oxide or hydrate precursors are then subjected to a heat treatment, often under a reducing atmosphere, to form the Ni₄Mo alloy. rsc.org
Solvothermal synthesis is similar to the hydrothermal route but uses non-aqueous solvents. researchgate.net This method has been used to prepare nickel molybdate (B1676688) nanosheets and other complex oxothiomolybdates. researchgate.netscite.ai
Chemical Precipitation and Co-precipitation Routes
Chemical precipitation and co-precipitation are widely used wet chemical methods for synthesizing precursors for multi-metallic materials. mdpi.com These techniques involve the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. nih.gov
For the nickel-molybdenum system, a solution containing nickel nitrate (B79036) and an ammonium (B1175870) molybdate can be treated with a precipitating agent to form a layered ammonium nickel molybdate precursor. acs.org The choice of precipitant, such as sodium carbonate or sodium hydroxide, and the control of pH are crucial as they affect the structure and composition of the precursor. nih.govresearchgate.net For example, using carbonate ions as precipitants can lead to the formation of hydrotalcite-like layered double hydroxide structures. nih.gov The resulting precipitate, which is a highly homogeneous mixture of the metal precursors at the atomic level, is then filtered, dried, and calcined, followed by a reduction step to yield the final Ni-Mo alloy. youtube.com This method allows for the uniform dispersion of metal components and is effective for preparing nanoparticles with large surface areas. youtube.com
Advanced Nanostructure and Morphology-Controlled Synthesis
Control over the nanostructure and morphology of Molybdenum-Nickel (1/4) is crucial for tailoring its properties. Advanced synthesis techniques enable the fabrication of materials with specific shapes and sizes, from zero-dimensional nanoparticles to one-dimensional anisotropic structures.
Laser Ablation in Liquids for Nanoparticle Generation
Laser ablation in liquids (LAL) has emerged as a clean and straightforward method for generating high-purity Molybdenum-Nickel nanoparticles. mdpi.comdntb.gov.ua This technique involves irradiating solid Mo and Ni targets submerged in a liquid, typically deionized water, with a high-power laser. mdpi.comdntb.gov.ua The intense laser pulses ablate the material from the target surface, forming a plasma plume that rapidly cools and condenses in the liquid to form nanoparticles. acs.orgscispace.com
This method offers several advantages, including the absence of chemical precursors, which reduces costs and potential contaminants. mdpi.com Research has demonstrated the successful synthesis of Mo and Ni nanoparticles with average particle sizes under 10 nm using this technique. mdpi.comdntb.gov.ua Characterization of the resulting colloids shows the formation of various species. For instance, laser ablation of a Molybdenum target in water can produce molybdic acid (H₂MoO₄), while a Nickel target can yield nickel oxide (NiO) and metallic nickel phases. mdpi.comdntb.gov.ua The properties of the generated nanoparticles, such as size and composition, can be tuned by adjusting laser parameters like energy and ablation time. dntb.gov.uaacs.org
| Parameter | Description | Typical Values/Observations | Reference(s) |
| Method | Pulsed Laser Ablation in Liquid (LAL) | A clean, precursor-free technique for nanoparticle synthesis. | dntb.gov.uamdpi.com |
| Liquid Medium | Deionized (DI) water | Optimal for producing nanoparticles for various applications, preventing contamination. | dntb.gov.uascispace.com |
| Targets | High purity Mo (99.9%) and Ni (99.9%) | Purity of nanoparticles is determined by the target and the liquid medium. | mdpi.comjst.go.jp |
| Resulting Particle Size | Average size typically < 10 nm | Small particle size prevents pore-blocking when deposited on supports. | mdpi.comdntb.gov.ua |
| Synthesized Species | Mo: H₂MoO₄ (molybdic acid) Ni: NiO (cubic nickel oxide) and fcc metallic nickel | Formed through interaction with water during ablation. | mdpi.comdntb.gov.ua |
| Crystallite Size (Ni) | ~5.84 nm | Calculated using the Scherrer formula, indicating particles are formed by smaller crystallites. | mdpi.com |
Directed Growth of Anisotropic Molybdenum-Nickel Morphologies (e.g., Nanosheets, Nanorods)
The directed growth of anisotropic Molybdenum-Nickel structures, such as nanosheets and nanorods, allows for the development of materials with unique electronic and catalytic properties stemming from their high surface area and specific crystal facets. nih.gov These morphologies are often synthesized directly onto conductive substrates.
A common method for achieving these structures is a two-step process involving a hydrothermal reaction followed by a treatment like nitridation or sulfidation. acs.orgmdpi.com For example, NiMoN nanorod arrays can be synthesized in situ on nickel foam. acs.org The process begins with a hydrothermal step to grow a precursor on the foam, followed by nitridation to convert it into the final nitride nanostructure. acs.orgresearchgate.net This approach provides abundant active sites and facilitates fast electron transfer. acs.org
Similarly, Mo-doped Ni₃S₂ nanorods have been grown directly on nickel foam using sodium molybdate as the molybdenum source. rsc.org By controlling the reaction temperature during this hydrothermal synthesis, the stoichiometry and morphology of the resulting electrocatalyst can be precisely managed. rsc.org Another example is the synthesis of NiMoO₄, which can form different nanostructures like nanoflowers and nanorods. The ratio of these morphologies can be influenced by the heating ramp during the hydrothermal synthesis, and they exhibit different stabilities. acs.org The growth of bilayer MoS₂ nanoribbons has also been achieved, where nickel nanoparticles catalyze the growth via a vapor-liquid-solid (VLS) mechanism, with the nanoribbon width controlled by the nanoparticle diameter. nih.gov
| Anisotropic Morphology | Synthesis Method(s) | Substrate | Key Features | Reference(s) |
| NiMoN Nanorod Arrays | Two-step: Hydrothermal & Nitridation | Nickel Foam | In situ growth, abundant active sites, fast electron transfer. | acs.orgresearchgate.net |
| Mo-doped Ni₃S₂ Nanorods | Hydrothermal | Nickel Foam | Morphology and stoichiometry are controllable by reaction temperature. | rsc.org |
| NiMoO₄ Nanorods/Nanoflowers | Hydrothermal | Nickel Foam | The ratio of nanorods to nanoflowers is influenced by the heating ramp. | acs.org |
| NiMoO₄/NiMo Nanorods | Hydrothermal | Nickel Foam | Forms a core framework with a high specific surface area. | mdpi.com |
| Bilayer MoS₂ Nanoribbons | Vapor-Liquid-Solid (VLS) | SiO₂/Si | Nickel nanoparticles catalyze the growth and control the width. | nih.gov |
Precursor Chemistry and Intermediate Phase Formation in Ni-Mo Synthesis
The final properties of Ni-Mo materials are heavily dependent on the initial chemical precursors and the intermediate phases formed during synthesis. The choice of precursors—such as nitrates, carbonates, or molybdates—and the synthesis method dictates the reaction pathways and the resulting composition and structure. mdpi.commdpi.com
Commonly used precursors include nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O], ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O], basic nickel(II) carbonate [NiCO₃·nNi(OH)₂·mH₂O], and molybdenum(VI) oxide [MoO₃]. mdpi.commdpi.com The synthesis process often involves the formation of intermediate oxide phases. For instance, during the preparation of catalysts, Ni²⁺, Mo⁴⁺, and Mo⁶⁺ species can form on the surface. mdpi.com These Ni-Mo-O species are considered precursors to the active phase, particularly in catalysts used for hydrodesulfurization, where they are subsequently converted to Ni-Mo-S phases. mdpi.commdpi.com
| Precursors | Synthesis Method | Intermediate/Final Phases | Key Findings | Reference(s) |
| Basic Ni(II) carbonate, MoO₃, H₂WO₄ | Hydrothermal Synthesis | Stacked plate-shaped particles | Forms mixed oxide phases. | mdpi.comresearchgate.net |
| Ni(NO₃)₂, (NH₄)₆Mo₇O₂₄ | Precipitation | Spherical particles | Can result in phase segregation (e.g., W at the center). | mdpi.com |
| Nickel nitrate, Ammonium molybdate | Hydrothermal | NiMoO₄/NiMo nanorods | Formation of NiMoO₄ precursor on the substrate surface. | mdpi.com |
| Ni and Mo nanoparticles (from laser ablation) | Wetness Impregnation | Ni-Mo-O surface species (Ni²⁺, Mo⁴⁺, Mo⁶⁺) | These oxide species act as precursors to the active sulfide phase. | mdpi.com |
| Oleylamine, triphenylphosphine, Ni/Mo salts | Molecular Precursor Route | Bimetallic phosphides (e.g., Ni₁.₆Mo₀.₄P) | Confirms interaction between Ni and Mo in the final phosphide (B1233454) structure. | csic.es |
| Ni(NO₃)₂, (NH₄)₆Mo₇O₂₄ | Co-precipitation | α-NiMoO₄, β-NiMoO₄ | Formation of different nickel molybdate polymorphs depending on temperature. | researchgate.net |
Advanced Characterization of Molybdenum Nickel 1/4 Structure, Morphology, and Composition
Spectroscopic Analysis of Elemental States and Electronic Structure
Spectroscopic techniques are indispensable for probing the elemental and electronic characteristics of MoNi₄. They offer insights into the chemical states, distribution, and bonding environments of the constituent atoms, which are crucial for understanding and optimizing the material's performance in various applications.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the near-surface region of MoNi₄. carleton.edu By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the electronic structure of both molybdenum and nickel.
In the analysis of MoNi₄, XPS spectra typically reveal the presence of both metallic and oxidized states of molybdenum and nickel on the surface. For instance, the Mo 3d spectrum might show peaks corresponding to metallic Mo⁰ as well as higher oxidation states like Mo⁴⁺ and Mo⁶⁺. researchgate.netresearchgate.net Similarly, the Ni 2p spectrum can exhibit peaks for metallic Ni⁰ and oxidized Ni²⁺ species. researchgate.netresearchgate.net The relative intensities of these peaks provide a quantitative measure of the different chemical species present on the surface.
For example, in a study of a MoNi₄/MoO₂@Ni electrocatalyst, XPS analysis confirmed the presence of Mo, Ni, and O, with a molar ratio of Mo to Ni approaching the expected 1:4 stoichiometry. researchgate.net Another investigation of MoNi₄ supported on stainless steel wire (SSW) used XPS to identify the chemical states of nickel and molybdenum, showing distinct peaks for Ni 2p and Mo 3d regions. researchgate.net The binding energies observed in XPS are sensitive to the local chemical environment, allowing for the differentiation between the MoNi₄ alloy and any surface oxides or other compounds that may have formed. researchgate.netxpsfitting.com
Below is a table summarizing typical XPS binding energies observed for molybdenum and nickel in different chemical states relevant to MoNi₄ analysis.
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Molybdenum | Mo 3d₅/₂ | Mo⁰ | ~228.1 |
| Molybdenum | Mo 3d₅/₂ | Mo⁴⁺ | ~229.5 |
| Molybdenum | Mo 3d₅/₂ | Mo⁶⁺ | ~232.2 |
| Nickel | Ni 2p₃/₂ | Ni⁰ | ~852.8 |
| Nickel | Ni 2p₃/₂ | Ni²⁺ | ~854.6 - 856.4 |
Note: These values are approximate and can vary slightly depending on the specific material and instrument calibration.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a technique frequently coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental analysis of a sample. wikipedia.orgdiamond.ac.uk It relies on the principle that each element emits characteristic X-rays with unique energies when excited by an electron beam. wikipedia.orgoxinst.com This allows for the qualitative and quantitative determination of the elemental composition of MoNi₄.
EDX is particularly useful for mapping the spatial distribution of molybdenum and nickel within the material. nih.govjeol.commyscope.training For instance, in MoNi₄/MoO₂ nanostructures, EDX mapping can visualize the distribution of Mo and Ni, confirming the formation of MoNi₄ nanoparticles on the surface of MoO₂ cuboids. researchgate.netresearchgate.net This elemental mapping is crucial for understanding the morphology and ensuring the desired compositional uniformity of the alloy. researchgate.net
Studies have shown that the atomic ratio of Mo to Ni in synthesized MoNi₄ materials can be accurately determined using EDX. For example, in one study, the atomic ratio was found to be 1:3.84, closely approaching the ideal 1:4 stoichiometry. researchgate.net In another analysis of Ni-Mo alloy deposits, EDX was used to quantify the molybdenum content, which varied with deposition potential. researchgate.net This demonstrates the utility of EDX in correlating synthesis parameters with the final composition of the alloy.
The following table provides an example of EDX data for a MoNi₄ sample, showcasing the elemental composition.
| Element | Weight % | Atomic % |
| Molybdenum (Mo) | 34.9 | 20.1 |
| Nickel (Ni) | 65.1 | 79.9 |
Note: These values are illustrative and can vary based on the specific sample and measurement location.
Auger Electron Spectroscopy (AES) for Surface Compositional Profiling
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material's surface. carleton.eduwikipedia.orgeag.com It is based on the Auger effect, where the relaxation of an excited atom results in the emission of an Auger electron with a characteristic kinetic energy. cityu.edu.hk AES is capable of detecting all elements except hydrogen and helium. carleton.educityu.edu.hk
A key advantage of AES is its high spatial resolution, which can be as fine as 10 nanometers, allowing for detailed analysis of small surface features. eag.comcityu.edu.hk This makes it well-suited for examining the surface of MoNi₄ catalysts and other nanostructured materials. In combination with ion sputtering, AES can perform depth profiling, revealing the elemental composition as a function of depth into the material. eag.comkit.edu This is particularly valuable for characterizing thin films or understanding the composition of surface layers and interfaces. cityu.edu.hkkit.edu
For MoNi₄, AES can be used to confirm the presence and distribution of molybdenum and nickel on the surface and to detect any surface contaminants or segregation of elements. The kinetic energies of the Auger peaks are specific to the elements and their chemical environment, providing a "fingerprint" for elemental identification. eag.com
X-ray Fluorescence (XRF) for Bulk Elemental Quantification
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. imoa.infospectroscopyonline.com It works by irradiating a sample with X-rays, which causes the elements within the sample to emit their own characteristic fluorescent X-rays. The energy and intensity of these emitted X-rays are then measured to identify and quantify the elements present.
In the analysis of metallic alloys, XRF can provide accurate quantitative results for major and minor elements. iaea.orgresearchcommons.org For instance, in the quality control of ferromolybdenum alloys, a material related to MoNi₄, XRF has been used to determine the concentration of molybdenum and other elements. nih.gov While XRF is generally less sensitive to the chemical state of the elements compared to XPS, its ability to provide rapid and precise bulk compositional data is a significant advantage. imoa.infospectroscopyonline.com
The following table illustrates typical data obtained from an XRF analysis of a MoNi₄ alloy.
| Element | Concentration (wt%) |
| Molybdenum (Mo) | 34.5 |
| Nickel (Ni) | 65.5 |
Note: These values are for a hypothetical ideal MoNi₄ sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.comresearchgate.net This absorption is related to the electronic transitions within the material, providing information about its electronic structure and optical properties. researchgate.net The technique can be used to study solid samples, often in diffuse reflectance mode, as well as solutions. uu.nlyoutube.com
For MoNi₄, particularly in nanoparticle form, UV-Vis spectroscopy can be employed to characterize its plasmonic properties or to monitor its formation during synthesis. The position and shape of the absorption bands in the UV-Vis spectrum are influenced by factors such as particle size, shape, and the surrounding medium. researchgate.net
While direct UV-Vis analysis of bulk MoNi₄ alloys might be less common, the technique is highly valuable for studying catalytic reactions involving MoNi₄. It can be used in situ or operando to monitor changes in the electronic state of the catalyst or the concentration of reactants and products in a liquid phase reaction. researchgate.netuu.nl The ability to track these changes in real-time provides valuable insights into reaction mechanisms and catalyst behavior.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the material. This results in a spectrum that acts as a molecular "fingerprint," allowing for the identification of functional groups and the study of chemical bonding.
In the context of MoNi₄, FTIR can be particularly useful for characterizing the surface of the material, especially when it is used as a catalyst. It can detect the presence of adsorbed species, such as carbon monoxide or organic molecules, and provide information about how they are bonded to the MoNi₄ surface. This is crucial for understanding catalytic mechanisms and identifying active sites.
Furthermore, FTIR can be used to study the structure of the MoNi₄ material itself, particularly if it is in a form with surface oxides or hydroxides. The technique can identify the vibrational modes associated with Mo-O and Ni-O bonds, providing insights into the nature of any surface oxide layers. nih.gov It can also be used to investigate the presence of hydrogen bonding networks, which can play a role in certain catalytic reactions. nih.govnih.gov
Raman Spectroscopy for Vibrational Fingerprints and Local Environment
Raman spectroscopy serves as a powerful tool for probing the vibrational modes of a material, offering insights into its chemical bonding and local atomic environment. In the context of Molybdenum-Nickel (1/4), particularly when used in electrocatalysis, in situ Raman spectroscopy has been employed to monitor changes on the catalyst's surface during reactions.
One study investigating Ni4Mo nanorod arrays during the alkaline hydrogen evolution reaction (HER) utilized potential-dependent in situ Raman spectroscopy. iaea.org The results from such analyses can reveal the formation of intermediate species or changes in the surface oxide layers under operating conditions, providing critical information about the active state of the catalyst. iaea.org While detailed spectra for bulk, inert Ni4Mo are not extensively reported, studies on related nickel-molybdenum (B8610338) oxide systems provide context for the potential vibrational modes. For instance, various Mo-O stretching and bending modes are readily identifiable in nickel molybdate (B1676688) (NiMoO4) compounds, with characteristic peaks for symmetric and asymmetric Mo=O stretching and Mo–O bending. researchgate.netuj.ac.za For Ni4Mo alloys, the focus of Raman analysis is often on the detection of surface oxides or adsorbed species rather than the metallic lattice vibrations themselves, which are typically weak.
Microstructural and Morphological Characterization Techniques
Scanning Electron Microscopy (SEM) is fundamental for understanding the surface topography and microstructure of Ni4Mo alloys. Research has revealed a variety of morphologies depending on the synthesis method.
Electrodeposited Ni-4Mo alloy coatings have been observed to have an average particle size of 30.8 nm. researchgate.net These coatings can sometimes exhibit cracks, a phenomenon attributed to the internal stress created by incorporating a high concentration of molybdenum into the nickel matrix, given their different atomic sizes and lattice structures. researchgate.net
Other synthesis routes produce Ni4Mo as interconnected nanoparticles, which retain the hierarchical structure of their precursor materials. nih.gov When produced as nanorod arrays, SEM imaging confirms a well-defined, vertically-aligned structure. iaea.org In applications where Ni4Mo is part of a composite, such as Fe-Ni4Mo, it maintains a hierarchical nanorod array morphology. nih.gov Furthermore, Ni-Mo coatings created via atmospheric plasma spraying can form foam-like configurations with both dense, lava-like lamellar regions and porous structures. mdpi.com
Table 1: Selected SEM Findings for Ni4Mo Morphologies
| Ni4Mo Form | Observed Morphology | Reported Particle/Feature Size | Source(s) |
|---|---|---|---|
| Electrodeposited Coating | Crystalline particles, potential for cracking | ~30.8 nm | researchgate.net |
| Chemically Reduced Nanoparticles | Interconnected nanoparticles in a hierarchical structure | 5-10 nm (from TEM) | nih.gov |
| Nanorod Arrays | Well-defined, vertically oriented nanorods | Not specified | iaea.org |
| Plasma-Sprayed Coating | Foam-like configuration with lamellar and porous regions | Not specified | mdpi.com |
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide a deeper look into the nanostructural details of the Ni4Mo alloy, including particle size, shape, and crystallinity.
TEM analysis of Ni4Mo nanoparticles synthesized via a chemical reduction method shows particle sizes ranging from 5 to 10 nm. nih.gov These results are often in good agreement with crystallite size calculations from X-ray diffraction data. nih.gov HRTEM images of these nanoparticles reveal clear lattice fringes, confirming their crystalline nature. nist.gov The corresponding Fast Fourier Transform (FFT) patterns derived from these HRTEM images can be indexed to the specific crystal planes of the Ni4Mo structure, providing definitive evidence of its phase and orientation. nist.gov
Selected Area Electron Diffraction (SAED) patterns obtained via TEM are also crucial for structural confirmation. The diffraction spots in a SAED pattern for Ni4Mo can be indexed to the body-centered tetragonal structure, further verifying the material's crystallography. nih.gov In-situ TEM studies have also been used to observe the direct thermal reduction of nickel molybdate precursors into the final Ni-Mo catalyst, providing dynamic insight into the formation mechanism. spmtips.com
Scanning Transmission Electron Microscopy (STEM), particularly in high-angle annular dark-field (HAADF) mode, allows for imaging with atomic-level resolution and compositional analysis through Z-contrast. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), STEM provides detailed elemental maps.
HAADF-STEM imaging of Ni4Mo nanoparticles has successfully visualized the regular atomic arrangement consistent with the standard Ni4Mo model. nih.gov Corresponding EDS elemental mapping demonstrates a high degree of spatial correlation between the nickel and molybdenum signals across the nanoparticles. nih.govaip.org This indicates the formation of a uniform alloy without significant phase segregation of the individual metals. nih.gov
However, more detailed examinations of electrodeposited Ni-Mo catalysts have revealed a more complex nanostructure. Close inspection using HAADF-STEM and EDX showed a network of interconnected nickel-rich nanoparticles (approximately 5 to 10 nm in size) that are covered by thin layers of molybdenum oxide. aip.org This finding suggests that while the core may be an alloy, the surface environment can be enriched with molybdenum oxide, which has significant implications for catalytic applications.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to measure surface topography on the nanometer scale. It is capable of quantifying surface roughness parameters such as the root-mean-squared roughness (Rq or Sq). While AFM is widely used to characterize the surface of thin films and alloys, including pure molybdenum and nickel-titanium alloys, specific research findings detailing the surface topography and roughness of Molybdenum-Nickel (1/4) were not prominently available in the reviewed literature. researchgate.netnih.govresearchgate.net
Crystallographic and Phase Identification Methods
The primary technique for identifying the crystal structure and phases of Ni4Mo is X-ray Diffraction (XRD). Early and extensive crystallographic studies have definitively characterized the ordered Ni4Mo structure.
The compound exists as a face-centered cubic (FCC) solid solution at temperatures above 900°C. icspicorp.com Upon annealing at temperatures below 840°C, it undergoes an ordering reaction, transforming into a body-centered tetragonal (BCT) superstructure. nih.govicspicorp.com This ordered phase is the one typically referred to as Ni4Mo. XRD patterns of synthesized Ni4Mo consistently show diffraction peaks that match the standard pattern for the tetragonal Ni4Mo phase (ICDD 03-065-5480). researchgate.netnih.gov
The crystallographic details of the ordered Ni4Mo structure have been precisely determined.
Table 2: Crystallographic Data for Molybdenum-Nickel (1/4)
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Tetragonal | icspicorp.com |
| Space Group | I4/m (No. 87) | icspicorp.com |
| Lattice Parameter (a) | ~5.720 Å | icspicorp.com |
| Lattice Parameter (c) | ~3.564 Å | icspicorp.com |
| c/a ratio | ~0.6231 | |
| Atomic Positions | Mo: 2(a) at (0, 0, 0) Ni: 8(h) at (x, y, 0) with x≈0.200, y≈0.400 | icspicorp.com |
| Mo-Ni Bond Lengths | ~2.52 - 2.56 Å |
In this structure, each molybdenum atom is surrounded by twelve nickel atoms, while each nickel atom has nine nickel and three molybdenum atoms as its nearest neighbors. icspicorp.com
X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure.mdpi.commaterialsproject.orgscirp.orgocivm.comrsc.orgnih.govmdpi.comresearchgate.net
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural properties of Molybdenum-Nickel (1/4), also known as Ni₄Mo. The alloy typically exists as a face-centered cubic (fcc) structure at temperatures above 900°C. aip.org However, upon quenching and subsequent heat treatment below 840°C, an ordering reaction occurs, leading to a tetragonal distortion of the cubic structure. aip.org This ordered Ni₄Mo phase is characterized by a body-centered tetragonal (BCT) lattice. researchgate.net
The XRD pattern of the ordered Ni₄Mo phase displays distinct diffraction peaks corresponding to its tetragonal structure. researchgate.netresearchgate.net For instance, nanoparticles of Ni₄Mo exhibit broad diffraction peaks similar to cubic-phase Nickel but are shifted to lower angles, which is characteristic of the body-centered tetragonal Ni₄Mo structure (ICDD 03-065-5480). researchgate.net The prominent peak is often the (121) reflection. researchgate.net In some cases, depending on the synthesis method and the presence of other elements or supports, additional peaks may be observed. For example, in Ni-Mo carbide systems, characteristic planes for Ni-Mo phases include (111), (200), and (311). scirp.org
The crystal structure of the ordered Ni₄Mo is described by the space group I4/m (No. 87) with a D1ₐ superlattice. rsc.orgresearchgate.net This structure involves the periodic substitution of Ni atoms with Mo atoms within the fcc matrix. researchgate.net The lattice parameters for this tetragonal cell are approximately a = 5.720 Å and c = 3.564 Å. aip.orgresearchgate.net
Table 1: Crystallographic Data for Ordered Ni₄Mo
| Parameter | Value | Reference |
| Crystal System | Tetragonal | aip.orgresearchgate.netmaterialsproject.org |
| Space Group | I4/m (No. 87) | aip.orgresearchgate.netmaterialsproject.org |
| Lattice Parameter (a) | 5.720 Å | aip.orgresearchgate.net |
| Lattice Parameter (c) | 3.564 Å | aip.orgresearchgate.net |
| c/a ratio | 0.6231 | aip.org |
| Atomic Positions | Mo in 2(a); Ni in 8(h) with x=0.200, y=0.400 | aip.org |
It's important to note that the presence of molybdenum in nickel alloys can lead to solid solution strengthening due to the larger atomic radius of molybdenum compared to nickel. aeether.com The analysis of XRD patterns using methods like the Williamson-Hall technique can provide estimates of the mean grain size of the crystallites. electrochemsci.org For example, Ni₄Mo nanoparticles have been estimated to have a particle size of around 9 nm based on the Scherrer's formula applied to the (121) peak. researchgate.net
Electron Diffraction (ED) for Local Crystallographic Information.ocivm.com
Electron diffraction (ED), particularly selected area electron diffraction (SAED), provides crucial information about the local crystallographic structure of Ni₄Mo. rsc.org This technique is complementary to XRD, offering insights into the crystal structure of very small regions, such as individual nanoparticles or specific grains within a larger sample. mdpi.com
SAED patterns of Ni₄Mo confirm the crystalline nature of the material. For the ordered Ni₄Mo phase, the diffraction patterns are consistent with the body-centered tetragonal structure identified by XRD. researchgate.net These patterns show superlattice reflections which are indicative of the ordered arrangement of Ni and Mo atoms. researchgate.net The presence of distinct diffraction spots in the SAED pattern confirms the crystallinity of the Ni₄Mo nanoparticles. rsc.org
In some studies, even when XRD analysis indicates the presence of a primary phase, electron diffraction can reveal the existence of other minor or nanoscale phases. For instance, in some preparations of Ni-Mo catalysts, while XRD may only show the fcc Ni phase, electron diffraction can identify additional phases. ulpgc.esacs.org This highlights the sensitivity of electron diffraction to local structural variations.
The analysis of electron diffraction patterns can also reveal the orientation relationships between different crystalline variants within the material. researchgate.net For Ni₄Mo, which can form multiple orientation variants, electron diffraction is instrumental in distinguishing and characterizing them. researchgate.net
Low-Energy Electron Diffraction (LEED) for Surface Reconstruction and Order.capes.gov.br
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to investigate the atomic structure of the outermost layers of a crystalline material. ocivm.comcadence.comwikipedia.org It provides information on the symmetry, size, and rotational alignment of the surface unit cell. bhu.ac.inlibretexts.org For Ni₄Mo, LEED would be employed to study the arrangement of atoms on a well-defined single crystal surface and to observe any surface reconstructions or the ordering of adsorbates.
A LEED experiment involves directing a beam of low-energy electrons (typically 20-200 eV) at the sample surface and observing the diffraction pattern of the back-scattered electrons on a fluorescent screen. bhu.ac.inlibretexts.org The resulting pattern of spots is a representation of the reciprocal lattice of the surface. bhu.ac.in
While specific LEED studies focusing solely on Ni₄Mo are not extensively detailed in the provided context, the principles of the technique are well-established. For a clean, unreconstructed surface of a Ni₄Mo single crystal, the LEED pattern would reflect the symmetry of the bulk crystal structure projected onto that surface. For example, a LEED pattern from a clean Mo(110) surface shows a distinct set of spots corresponding to its specific atomic arrangement. bhu.ac.in Any deviation from this pattern, such as the appearance of new spots or changes in the spot geometry, would indicate surface reconstruction, where the surface atoms adopt a different arrangement than the bulk, or the formation of an ordered overlayer of adsorbed species. wikipedia.org
Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Structure.capes.gov.br
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. aps.org It can provide real-space images of the atomic arrangement on the surface of Ni₄Mo, revealing details about surface topography, defects, and the distribution of different atomic species. ox.ac.uk
STM studies on related Ni-based alloys, such as Ni-Cr-Mo, have been used to investigate the initial stages of oxidation and the role of alloying elements in the formation of passive oxide layers. dau.edu In the context of Ni₄Mo, STM could be used to directly visualize the ordered arrangement of Ni and Mo atoms on the surface. By analyzing the apparent height differences in STM images, it is possible to distinguish between different metal centers, as has been demonstrated for bimetallic Ni/Co-based metal-organic frameworks. ox.ac.uk
Furthermore, STM can be combined with spectroscopy (Scanning Tunneling Spectroscopy, STS) to probe the local electronic density of states (LDOS) of the surface. dau.edu This would allow for the differentiation between metallic and oxidized regions on the Ni₄Mo surface and could provide insights into the electronic properties of the individual Ni and Mo atoms. dau.eduaps.org While specific STM studies on Ni₄Mo are not detailed, the application of this technique would be invaluable for understanding its surface structure and reactivity at the atomic scale.
Single Crystal X-ray Crystallography for Molecular Structure Elucidation.bhu.ac.in
The crystal structure of the ordered Ni₄Mo alloy has been determined to be tetragonal with the space group I4/m. aip.orgmaterialsproject.org Within this structure, the molybdenum atoms occupy the 2(a) Wyckoff positions, and the nickel atoms are located at the 8(h) positions. aip.org The molybdenum atoms are bonded to twelve nickel atoms, forming MoNi₁₂ cuboctahedra. materialsproject.org There are two distinct nickel sites. In one site, the Ni-Ni bond distances range from 2.51 to 2.54 Å, while in the other, both Ni-Ni bond lengths are 2.51 Å. materialsproject.org The Mo-Ni bond lengths are reported to be eight shorter bonds at 2.52 Å and four longer bonds at 2.54 Å. materialsproject.org
Table 2: Selected Interatomic Distances in Ni₄Mo
| Bond | Distance (Å) | Reference |
| Mo-Ni (shorter) | 2.52 | materialsproject.org |
| Mo-Ni (longer) | 2.54 | materialsproject.org |
| Ni-Ni (site 1) | 2.51 - 2.54 | materialsproject.org |
| Ni-Ni (site 2) | 2.51 | materialsproject.org |
This detailed structural information is crucial for understanding the physical and chemical properties of Ni₄Mo and for theoretical modeling of its behavior.
Thermal Stability and Decompososition Analysis
Thermogravimetric Analysis (TGA) for Mass Change upon Heating.mdpi.comocivm.comnih.govcadence.comnih.gov
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition pathways of materials like Ni₄Mo and its precursors.
For instance, in the synthesis of Ni₄Mo nanoparticles, TGA can be used to study the thermal decomposition of precursor compounds. nih.gov The TGA curve of a PVA/NiAc/MoCl₂ nanofiber composite, a precursor for a nickel-molybdenum carbide-graphite composite, shows distinct weight loss stages corresponding to the decomposition of the polymer and the formation of the final inorganic components. nih.gov The stable residue at the end of the analysis confirms the formation of the desired nickel and molybdenum carbide phases. nih.gov
Similarly, TGA has been employed to study the thermal behavior of various molybdenum-containing complexes. nih.govmdpi.comresearchgate.netchemrxiv.orgacs.org For example, the TGA of a bis(tert-butylimido)molybdenum(VI) complex showed an onset of decomposition at 273 °C. researchgate.net In another study, a nickel molybdenum oxalate (B1200264) complex exhibited a multi-step decomposition, with an initial weight loss due to the removal of water molecules, followed by further decomposition at higher temperatures. mdpi.com
While specific TGA data for the direct decomposition of bulk Ni₄Mo alloy is not provided in the search results, the thermal stability of related molybdenum oxides has been investigated. For example, Mo₉O₂₆ is stable up to 790 °C in an argon atmosphere, after which it decomposes. nih.gov Mo₄O₁₁ is stable up to 830 °C before it transforms. nih.gov This information suggests that the Ni₄Mo alloy itself is likely to be thermally stable to high temperatures, with any mass changes observed in a TGA experiment under an oxidizing atmosphere being related to oxidation rather than decomposition of the alloy itself.
Differential Thermal Analysis (DTA) for Thermal Events
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and a thermally inert reference material as a function of temperature. This analysis provides critical information about phase transitions, such as melting, crystallization, and solid-state transformations.
For the Molybdenum-Nickel (1/4) alloy, the most significant thermal event is the order-disorder transformation. At elevated temperatures, Ni₄Mo exists as a disordered face-centered cubic (FCC) solid solution. Upon cooling below a critical temperature, it undergoes a phase transition to an ordered body-centered tetragonal (BCT) structure, which is the stable phase at lower temperatures.
Research has identified the order-disorder transformation temperature for Ni₄Mo to be approximately 868°C. cambridge.org This transition is a key characteristic of the Ni-Mo system at this composition. A study on the ordering of a single crystal of Ni₄Mo confirmed this transformation temperature and investigated the kinetics of the ordering process. cambridge.org The DTA curve for Ni₄Mo would exhibit an exothermic peak upon cooling through this transition, corresponding to the heat released during the ordering process. Conversely, an endothermic peak would be observed upon heating as the ordered structure transforms back to the disordered solid solution.
While specific DTA thermograms for a pure Ni₄Mo compound are not extensively published in open literature, analysis of Ni-Mo alloys and related nickel-based superalloys provides insight into the expected thermal events. For instance, DTA studies on nickel-based superalloys containing molybdenum reveal various phase transformations at high temperatures, although these are often complex due to the presence of other alloying elements. researchgate.netresearchgate.net
Table 1: Key Thermal Events for Molybdenum-Nickel (1/4) Identified by DTA
| Thermal Event | Approximate Temperature (°C) | Description |
| Order-Disorder Transformation | 868 | Transition from disordered FCC to ordered BCT structure upon cooling. cambridge.org |
Note: The table is populated with the primary known thermal event for Ni₄Mo. A complete DTA curve would provide a more comprehensive picture of all thermal transitions.
Differential Scanning Calorimetry (DSC) for Heat Flow Associated with Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the amount of heat energy absorbed or released by a sample as it is heated or cooled. This provides quantitative information about the enthalpy changes (ΔH) associated with phase transitions.
The order-disorder transformation in Ni₄Mo is an exothermic process upon cooling, and the enthalpy change associated with this transition is a critical thermodynamic parameter. Studies on the thermodynamics of the Ni-Mo system have assessed the formation enthalpies of various intermetallic compounds, including Ni₄Mo and Ni₃Mo. oaes.cc The enthalpy of the D1a→A1 order-disorder phase transition in Ni₄Mo has been determined, with the main contribution to the entropy of transformation being configurational. researchgate.net
Table 2: Enthalpy Data for Phase Transitions in Molybdenum-Nickel (1/4)
| Phase Transition | Enthalpy Change (ΔH) | Method |
| Order-Disorder (D1a → A1) | Data not explicitly found in searches | DSC |
| Enthalpy of Formation | Data not explicitly found in searches | Calorimetry |
Surface Area and Porosity Characterization (e.g., BET, Nitrogen Adsorption/Desorption)
The surface area and porosity of a material are critical properties, particularly in applications involving catalysis and surface reactions. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of a gas (commonly nitrogen) on the surface of a material at cryogenic temperatures, is the standard technique for determining specific surface area. The analysis of the nitrogen adsorption/desorption isotherm also provides information about the pore volume and pore size distribution.
For Molybdenum-Nickel (1/4), especially in powdered or nanostructured forms, the surface area can be significant. Research on Ni-Mo nanostructure alloys has shown that these materials can possess notable surface areas. For instance, Ni-Mo alloys have been synthesized with average particle sizes in the nanometer range, which would inherently lead to a higher surface area compared to bulk materials. rsc.org
Studies on Ni-Mo catalysts often report BET surface area and porosity data. While these catalysts may not be pure Ni₄Mo, the data provides an indication of the surface characteristics that can be expected. For example, the addition of molybdenum to nickel catalysts can influence the surface texture.
A detailed analysis of a pure, single-phase Ni₄Mo powder would involve recording the nitrogen adsorption-desorption isotherm. The shape of this isotherm, according to the IUPAC classification, can reveal the nature of the porosity (microporous, mesoporous, or macroporous). From the isotherm, the following parameters can be calculated:
BET Specific Surface Area (S_BET_): The total surface area per unit mass of the material.
Total Pore Volume (V_t_): The total volume of the pores within the material.
Pore Size Distribution: The distribution of pore sizes within the material, often determined using methods like the Barrett-Joyner-Halenda (BJH) analysis.
While specific BET data for a pure Ni₄Mo compound is not available in the provided search results, the table below is structured to present such data once obtained from experimental studies.
Table 3: Surface Area and Porosity Data for Molybdenum-Nickel (1/4)
| Parameter | Value | Method |
| BET Specific Surface Area (S_BET) | Data not available | Nitrogen Adsorption |
| Total Pore Volume (V_t_) | Data not available | Nitrogen Adsorption |
| Average Pore Diameter | Data not available | Nitrogen Adsorption |
Note: This table is a template for the expected data from a comprehensive surface area and porosity analysis of Ni₄Mo. The values would be highly dependent on the synthesis method and the resulting morphology of the material.
Electronic Structure, Bonding, and Charge Transfer Phenomena in Molybdenum Nickel 1/4
Quantum Mechanical Investigations of Electronic States
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of MoNi₄. These studies reveal the density of states (DOS), which describes the number of available electronic states at each energy level. wikipedia.orgyoutube.cometcnmachining.com A high DOS near the Fermi level is often indicative of metallic character and can be crucial for catalytic activity by facilitating electron transfer. rsc.org
In MoNi₄, the electronic structure is a complex interplay of the constituent molybdenum (Mo) and nickel (Ni) atoms. byjus.com Theoretical calculations have shown that the electronic environment within the MoNi₄ lattice can be modulated, for instance by doping with other elements like iron (Fe). acs.org This modulation can alter the electronic behavior and enhance properties like electron transfer rates. acs.org The arrangement of atoms in the fully ordered crystal structure of MoNi₄, which crystallizes in the I4/m space group, plays a significant role in determining its electronic states. ecmetac.euresearchgate.net
The DOS at the Fermi level is a critical parameter influencing the material's electronic mobility and, consequently, its performance in applications such as electrocatalysis. rsc.org For instance, a larger DOS at the Fermi level can provide a positive influence on electronic mobility. rsc.org
Inter-atomic Orbital Interactions and Hybridization Characteristics
The bonding in MoNi₄ arises from the hybridization of the electronic orbitals of molybdenum and nickel atoms. Specifically, the d-orbitals of both transition metals play a crucial role in forming the metallic bonds that hold the crystal lattice together. byjus.comionicviper.org The significant overlap between the Mo and Ni d-orbitals leads to the formation of bonding and anti-bonding molecular orbitals, which dictate the stability and electronic properties of the compound. ionicviper.org
The crystal structure of MoNi₄ is stabilized by two types of four-atomic bonds. ecmetac.eu This bonding is isotropic, meaning it is uniform in all directions, which has implications for the material's physical properties, such as cleavage. ecmetac.eu The interaction between the filled and empty d-orbitals of neighboring metal atoms can lead to weak to strong metal-metal bonding interactions. ionicviper.org In the case of MoNi₄, the strong interaction and ordering are supported by a significant charge transfer from molybdenum to nickel. ecmetac.eu
Analysis of Charge Transfer Dynamics and Electronic Structure Modulation
A key feature of the electronic structure of MoNi₄ is the pronounced charge transfer from molybdenum to nickel atoms. ecmetac.eu This phenomenon is a direct consequence of the difference in electronegativity between the two elements. The charge transfer results in the nickel atoms carrying a negative effective charge, which influences the surface chemistry and catalytic behavior of the material. ecmetac.eu This charge transfer is so significant that it is credited with hindering the formation of anti-site defects, leading to a fully ordered crystal structure. ecmetac.eu
The modulation of the electronic structure can be achieved through various means, such as doping. For example, the incorporation of iron (Fe) into the MoNi₄ lattice can modulate the electronic environment, leading to accelerated electron transfer and improved electrocatalytic activity. acs.org This ability to tune the electronic properties is a promising avenue for designing more efficient catalysts. The charge transfer dynamics can be investigated using techniques like electrochemical impedance spectroscopy (EIS), where a smaller charge-transfer resistance (Rct) indicates a faster charge-transfer rate. acs.org
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding. wikipedia.orgtaylorandfrancis.comjussieu.fr It provides a measure of the probability of finding an electron in a specific region of space. wikipedia.orgaps.org In MoNi₄, an ELF analysis would likely reveal the metallic nature of the bonding, characterized by delocalized electrons, and could further quantify the charge transfer between Mo and Ni atoms. taylorandfrancis.com
Magnetic Coupling and Properties of Molybdenum-Nickel Compounds
The magnetic properties of molybdenum-nickel compounds are determined by the electronic structure, specifically the presence and interaction of unpaired electron spins. wikipedia.org While pure molybdenum is paramagnetic, its alloys with magnetic elements like nickel can exhibit a range of magnetic behaviors. wikipedia.org The magnetic coupling between atoms, whether ferromagnetic (spins align) or antiferromagnetic (spins oppose), depends on the distance between the magnetic atoms and the mediating electronic interactions. nih.gov
While detailed magnetic data for the specific MoNi₄ compound is not extensively available in the provided search results, the general principles of magnetism in transition metal alloys suggest that the magnetic properties of MoNi₄ would be a result of the interplay between the electronic structures of molybdenum and nickel. nih.govaip.org
Phase Stability, Transformation Kinetics, and Durability of Molybdenum Nickel 1/4
Intrinsic Stability of Ni₄Mo and Other Ni-Mo Intermetallic Compounds in Operational Environments
The stability of Ni-Mo intermetallic compounds, including Ni₄Mo, is a crucial factor for their practical application. First-principles calculations have been employed to study the structural stability of various Ni-Mo compounds. researchgate.netpsu.edu While the existing Ni-Mo binary phase diagram indicates three stable compounds, namely β-Ni₄Mo, γ-Ni₃Mo, and δ-NiMo, theoretical calculations suggest that δ-NiMo may be metastable at very low temperatures. researchgate.netpsu.edu Furthermore, these calculations have revealed the potential stability of two other compounds, Ni₂Mo and Ni₈Mo, at 0 Kelvin. researchgate.netpsu.edu
In operational environments, particularly in alkaline media, Ni-Mo compounds exhibit some instability. researchgate.net This instability is primarily attributed to the leaching of molybdenum in the form of molybdate (B1676688) ions (MoO₄²⁻). researchgate.net This process ultimately leads to a change in the material's surface composition and can affect its performance. chemrxiv.org The crystal structure of the intermetallic compound itself appears to have a negligible effect on its activity in certain applications like the hydrogen evolution reaction (HER), as the intrinsic instability in alkaline media leads to surface modifications that dominate the catalytic behavior. chemrxiv.org
Molybdenum Leaching Mechanisms and Associated Deactivation Pathways in Electrochemical Systems
The durability of Ni₄Mo in electrochemical systems is significantly challenged by the phenomenon of molybdenum leaching. This process not only alters the stoichiometry of the alloy but also leads to deactivation of the material.
Environmental Factors Influencing Molybdenum Dissolution (e.g., pH, Cathodic Potential, Cation Type)
Several environmental factors have a pronounced influence on the dissolution of molybdenum from Ni-Mo alloys.
pH: The pH of the electrolyte plays a critical role. In alkaline solutions, molybdenum leaching is more significant. researchgate.netagriculturejournals.cz An increase in pH generally leads to increased solubility of molybdenum. agriculturejournals.czresearchgate.net Conversely, decreasing the pH can inhibit molybdenum leaching by reducing the concentration of hydroxide (B78521) ions (OH⁻). researchgate.net
Cathodic Potential: The applied cathodic potential also affects the stability of the alloy. Higher potentials can accelerate the leaching of molybdenum, leading to an increase in the specific surface area of the material. chemrxiv.org
Cation Type: The type of cation present in the electrolyte can influence molybdenum dissolution. For instance, changing the cation in an alkaline electrolyte from lithium (Li⁺) to sodium (Na⁺) to potassium (K⁺) can promote the segregation of molybdenum to the surface and enhance its dissolution. researchgate.net
Formation of Surface Nickel Hydroxide Layers and Their Impact on Performance
A direct consequence of molybdenum leaching and the operational conditions in aqueous environments is the formation of a nickel hydroxide (Ni(OH)₂) layer on the surface of the Ni₄Mo alloy. chemrxiv.orgnih.gov This layer can have a significant impact on the material's performance.
The formation of Ni(OH)₂ is a deactivation pathway for Ni-Mo materials. chemrxiv.org The nickel-enriched surfaces resulting from molybdenum dissolution are more susceptible to forming these hydroxide layers, which can passivate the surface and hinder electrochemical reactions. chemrxiv.orgrsc.org The presence of a Ni(OH)₂ layer can lead to an increase in overpotential, indicating a decrease in catalytic activity. chemrxiv.org
Microstructural Ordering and Phase Transformations in Ni-Mo Alloys
The microstructure of Ni-Mo alloys, including the arrangement of atoms and the presence of different phases, is critical to their properties. These alloys can undergo phase transformations when subjected to different temperatures. researchgate.net
For instance, in some Ni-Cr-Mo alloys, topologically close-packed (TCP) phases can precipitate at elevated temperatures, which can be detrimental to their performance. researchgate.net The formation of these phases is influenced by the alloy's composition. researchgate.net In the case of Ni₄Mo, it exists as the β-phase, which is a key intermetallic compound in the Ni-Mo system. researchgate.net The ordering of atoms into specific crystal structures, such as the D1a structure for β-Ni₄Mo, is a fundamental aspect of these alloys. psu.edu The kinetics of these transformations, meaning how fast they occur, are dependent on factors like temperature and time, and can be represented by Time-Temperature-Transformation (TTT) diagrams. youtube.com
Thermodynamic Modeling (e.g., CALPHAD Approach) for Phase Diagram Prediction and Stability Assessment
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for understanding and predicting the phase stability of multi-component alloy systems like Ni-Mo. tms.orgonera.frusi-asia.comarxiv.orgarxiv.orgthemoonlight.io
Accelerated Durability Testing (ADT) Protocols and Performance Evaluation
Accelerated Durability Tests (ADTs) are crucial for evaluating the long-term performance of materials like Ni₄Mo in a shorter timeframe. rsc.org These tests are designed to simulate and intensify the degradation mechanisms that would occur over extended operational periods. For Ni₄Mo, particularly when used as an electrocatalyst for the hydrogen evolution reaction (HER) in alkaline media, ADTs are essential to predict its stability and performance lifespan.
Well-characterized surfaces of single-phase intermetallic compounds, including Ni₄Mo, have been subjected to ADTs to determine the effect of crystallographic ordering on catalytic activity. researchgate.netchemrxiv.org These protocols often involve cyclic voltammetry, where the electrical potential is repeatedly swept across a defined range to stress the material. For instance, a "harsh" protocol might involve scanning potentials up to 1.6 V (vs. the Reversible Hydrogen Electrode - RHE), which promotes both catalysis and potential corrosion. chemrxiv.org A "mild" protocol might operate solely within the HER potential regime to assess stability under typical catalytic conditions. chemrxiv.org
The performance evaluation of Ni₄Mo catalysts before and after ADT reveals a complex degradation pathway. A key finding is the intrinsic instability of Mo-Ni materials in alkaline electrolytes, which leads to the leaching of molybdenum from the alloy. researchgate.netchemrxiv.org This leaching has a dual effect. Initially, it can lead to an increase in the electrochemically active surface area (ECSA) as the surface becomes roughened. researchgate.netchemrxiv.org However, this process also results in a nickel-enriched surface. These Ni-rich surfaces are more susceptible to forming nickel hydroxide (Ni(OH)₂) layers, which can passivate the surface and lead to deactivation of the catalyst. researchgate.netchemrxiv.org
Research indicates that the enhanced activity observed in some bulk Mo-Ni electrodes is primarily a result of this increase in specific surface area from Mo dissolution, rather than an intrinsic property of the ordered crystal structure. researchgate.netchemrxiv.org Despite its initial high activity for the HER in alkaline solutions, the Ni₄Mo alloy's durability is compromised by this material instability. researchgate.net
Interactive Table:
Surface Reconstruction and Compositional Dynamics Under Operando Conditions
Operando characterization, which involves studying the catalyst under actual working conditions, reveals significant surface reconstruction and dynamic changes in the composition of Ni₄Mo. These transformations are central to its catalytic activity and ultimate degradation.
A dominant theme in the study of Ni-Mo catalysts is the dynamic behavior of molybdenum during the alkaline HER. researchgate.net Contrary to the assumption that metals are stable under cathodic (reducing) conditions, Mo exhibits significant instability. researchgate.net In situ spectroscopic studies have shown that during HER, Mo can be leached from the alloy. acs.org This leads to a surface that is reconstructed into a complex, often more active, form.
Several studies have converged on the idea that the most effective catalytic surface is not the pristine alloy itself, but a composite structure formed in situ. This active interface is often described as a Ni₄Mo/MoOₓ composite or a core-shell structure where a metallic, nickel-rich core is covered by a molybdenum-rich oxide or hydroxide shell. rsc.orgdigitellinc.com Density functional theory (DFT) simulations and experimental results suggest a synergistic effect between the metallic alloy and the oxidized Mo species. rsc.orgacs.org The Ni₄Mo alloy is believed to provide a low-energy barrier for the initial water dissociation step, while oxidized Mo species play a key role in the subsequent hydrogen adsorption and release. researchgate.netacs.org
Operando spectroscopic techniques like Raman and electron paramagnetic resonance (EPR) have identified the presence of specific oxidized molybdenum species, such as Mo³⁺, on the catalyst surface during the HER. acs.org This is a critical finding, as it shifts the focus from purely metallic sites to a mechanism involving these oxidized species. The role of the metallic nickel is proposed to be not a direct catalytic site itself, but a conductive support that effectively disperses and activates these oxidized molybdenum species. acs.org
The compositional dynamics, therefore, involve a continuous process of molybdenum dissolution and surface re-deposition or oxidation, creating a dynamic interface. While this reconstruction can generate highly active sites, it is also intrinsically linked to the material's degradation. The loss of molybdenum and the eventual passivation of the newly exposed nickel-rich surfaces are the primary mechanisms for the decline in long-term catalytic performance. researchgate.netchemrxiv.org
Interactive Table:
Surface Science and Interfacial Chemistry in Molybdenum Nickel 1/4 Systems
Surface Compositional Analysis by Low Energy Ion Scattering Spectroscopy (LEIS/ISS)
Low-Energy Ion Scattering Spectroscopy (LEIS), also known as Ion Scattering Spectroscopy (ISS), is a uniquely surface-sensitive analytical technique ideal for determining the elemental composition of the outermost atomic layer of a material. wikipedia.orgyoutube.comuwm.edu.pl The technique involves bombarding the sample surface with a mono-energetic beam of noble gas ions (e.g., He⁺, Ne⁺) with low energy, typically in the range of 0.5 to 10 keV. youtube.comnrel.gov
The fundamental principle of LEIS is based on the conservation of energy and momentum in a binary elastic collision between an incident ion and a single surface atom. nrel.gov By measuring the energy of the scattered ions at a specific angle, the mass of the target surface atom can be precisely identified. youtube.com Due to a high probability of neutralization for ions that penetrate beyond the first atomic layer, the resulting energy spectrum is dominated by signals from the topmost surface atoms, granting the technique its exceptional surface sensitivity. nrel.gov
In the context of MoNi₄ systems, LEIS is invaluable for determining which element, molybdenum or nickel, preferentially segregates to the surface. This surface composition can be influenced by factors such as temperature, the gaseous environment, and pre-treatment procedures. For instance, LEIS analysis can distinguish between a nickel-terminated or molybdenum-terminated surface, or a mixed surface, which in turn profoundly affects the material's catalytic and corrosive properties. uwm.edu.placs.org The technique can also be used to study the coverage of adsorbates or the completeness of surface layers, such as in verifying the quality of graphene layers or detecting monolayer contaminants on catalyst surfaces. youtube.com
Interactive Table 1: Principles and Applications of LEIS/ISS for MoNi₄ Analysis
Users can filter this table by Principle or Application to understand the core aspects of the technique.
| Feature | Description | Relevance to MoNi₄ |
| Principle: Binary Collision | The energy of a scattered ion is determined by a simple, two-body collision with a surface atom. The energy loss is a direct function of the target atom's mass. nrel.gov | Allows for the unambiguous identification of Ni and Mo atoms present in the outermost atomic layer. |
| Principle: High Neutralization | Ions penetrating past the first atomic layer have a very high probability of being neutralized and are therefore not detected by the electrostatic analyzer. nrel.gov | Ensures that the collected data is exclusively from the true surface, providing an accurate picture of the interfacial composition. |
| Application: Surface Segregation | LEIS can quantify the elemental composition of the top layer to study which alloy component segregates to the surface under different conditions (e.g., thermal annealing). uwm.edu.pl | Determines whether the MoNi₄ surface is enriched in Mo or Ni, which is critical for predicting its catalytic activity and passivation behavior. |
| Application: Contamination Analysis | The technique is extremely sensitive to surface impurities, capable of detecting contaminants that form even a partial monolayer. researchgate.net | Can identify trace contaminants or oxide layers on the MoNi₄ surface that could poison catalysts or alter corrosion resistance. |
| Application: In-depth Profiling | When combined with a sputtering gun, LEIS can perform compositional depth profiling with angstrom-level resolution into the material. wikipedia.org | Can be used to analyze the structure of thin passive films or near-surface compositional gradients in MoNi₄ alloys. |
Adsorption and Reaction Mechanisms of Probe Molecules on Molybdenum-Nickel Surfaces
The interaction of molecules with MoNi₄ surfaces is the foundation of its catalytic activity. The adsorption of reactants and the subsequent surface-mediated reaction pathways determine both the efficiency and selectivity of the catalyst. MoNi₄ has been extensively studied as a potent electrocatalyst, particularly for the hydrogen evolution reaction (HER) in alkaline solutions. researchgate.netnih.gov
The HER process in alkaline media involves key steps that are strongly influenced by the catalyst surface:
Volmer Step: The initial adsorption and dissociation of a water molecule on the catalyst surface to form an adsorbed hydrogen atom (H*) and a hydroxide (B78521) ion (OH⁻). researchgate.netnih.gov
Tafel Step: The recombination of two adjacent adsorbed hydrogen atoms (H*) to form molecular hydrogen (H₂). researchgate.net
Heyrovsky Step: The reaction of an adsorbed hydrogen atom (H*) with another water molecule to produce H₂ and OH⁻.
Experimental and theoretical studies have shown that on MoNi₄ surfaces, the energy barrier for the initial water dissociation (Volmer step) is significantly reduced compared to many other materials. nih.gov Density functional theory (DFT) calculations revealed that the kinetic energy barrier for the Volmer step on MoNi₄ is as low as 0.39 eV, which is even lower than that on platinum, indicating that the typically sluggish water dissociation is drastically accelerated. nih.gov This enhanced kinetics is attributed to the synergistic electronic effects between molybdenum and nickel, which optimize the adsorption energies for both water and hydrogen intermediates. nih.govcityu.edu.hk The reaction on MoNi₄ is often found to proceed via a Volmer-Tafel mechanism, with a fast Tafel step. researchgate.netnih.gov
Beyond water, other probe molecules are used to understand the surface reactivity. In CO₂ methanation, the adsorption and dissociation of carbon monoxide (CO) and hydrogen are critical. Molybdenum is known to promote nickel-based catalysts, influencing the reaction mechanisms and catalyst efficiency. researchgate.net Similarly, the adsorption of oxygen is the first step in oxidation and passivation. On Ni-Cr-Mo alloys, molybdenum has been shown to favorably influence oxygen adsorption at sites adjacent to Cr and Mo atoms, promoting the formation of a stable oxide layer. researchgate.net
Interactive Table 2: Hydrogen Evolution Reaction (HER) Mechanism on MoNi₄ Surfaces
| Reaction Step | Equation | Description | Significance on MoNi₄ |
| Volmer Step | H₂O + S + e⁻ → S-H* + OH⁻ | A water molecule adsorbs onto an active site (S) and dissociates, forming an adsorbed hydrogen atom. | This is often the rate-limiting step in alkaline HER. The MoNi₄ surface significantly lowers the activation energy for this step, accelerating the overall reaction. nih.gov |
| Tafel Step | S-H* + S-H* → 2S + H₂ | Two hydrogen atoms adsorbed on nearby sites combine to form and release a hydrogen molecule. | The MoNi₄ surface exhibits a favorable adsorption energy for hydrogen intermediates, facilitating a rapid Tafel step. researchgate.netnih.gov |
| Heyrovsky Step | S-H* + H₂O + e⁻ → S + H₂ + OH⁻ | An adsorbed hydrogen atom reacts with a water molecule and an electron to form a hydrogen molecule. | This is an alternative pathway for H₂ formation that can occur in parallel with the Tafel step. |
Investigation of Surface Structures and Reconstructive Behavior
The surface of a catalyst is not a static entity; it can undergo significant changes in its atomic structure, known as surface reconstruction, in response to the reactive environment. nih.gov In MoNi₄ alloys, this dynamic behavior is crucial, as the reconstructed surface is often the true active site for catalysis.
During the hydrogen evolution reaction (HER), MoNi₄ electrocatalysts have been observed to undergo surface reconstruction that enhances their performance. cityu.edu.hk Studies have shown that under HER conditions, a MoNi₄(312) plane can be preferentially exposed. The specific atomic arrangement on this reconstructed surface facilitates electron transfer from nickel to molybdenum, optimizing the electronic configuration for catalysis and accelerating the release of gaseous hydrogen. cityu.edu.hk This reconstruction is a key factor in the exceptional HER performance observed, achieving low overpotentials needed to drive the reaction. cityu.edu.hk
Similar reconstructive phenomena are observed during other electrocatalytic processes. For the oxygen evolution reaction (OER), the surface of porous MoNi₄ networks has been found to transform, leading to the in-situ formation of NiOOH species. rsc.org This newly formed nickel oxyhydroxide layer becomes the actual catalytically active surface for OER, demonstrating excellent activity and stability. rsc.org Likewise, during urea-assisted water electrolysis, MoNi₄ hollow nanocubes undergo surface reconstruction that boosts the performance of both the urea (B33335) oxidation reaction and the HER. researchgate.net These findings underscore that the "real" catalyst surface is formed dynamically under operating conditions, a critical insight for designing advanced catalytic materials.
Interactive Table 3: Examples of Surface Reconstruction in MoNi₄ Systems
This table summarizes observed structural changes on MoNi₄ surfaces under different catalytic conditions.
| Catalytic Process | Initial Surface | Reconstructed Surface/Phase | Observed Effect | Source(s) |
| Hydrogen Evolution Reaction (HER) | MoNi₄ Alloy | Preferential exposure of the MoNi₄(312) plane | Enhanced electron transfer from Ni to Mo, accelerating H₂ release and improving HER performance. | cityu.edu.hk |
| Oxygen Evolution Reaction (OER) | Porous MoNi₄ Networks | In-situ formation of NiOOH species on the surface | The NiOOH layer acts as the true active site, leading to excellent OER activity and stability. | rsc.org |
| Urea-Assisted Electrolysis | MoNi₄ Hollow Nanocubes | Dynamic surface restructuring | Boosted performance for both urea oxidation and hydrogen evolution. | researchgate.net |
| Hydrazine Oxidation | MoNi₄-based Hollow Nanorods | Interface reconstruction induced by electrochemical reduction | Creation of a highly active catalyst for energy-saving hydrogen production. | researchgate.net |
Passivation and Activation Phenomena in Corrosive Environments
The corrosion resistance of nickel-based alloys is primarily due to the spontaneous formation of a very thin, stable, and protective (passive) oxide film on their surface. In Mo-Ni alloys, molybdenum plays a crucial, complementary role to nickel in establishing and maintaining this passive state, particularly in harsh, corrosive environments like acidic and chloride-containing solutions. osti.govpsu.edu
Passivation is the process of forming this protective film. While chromium is often the primary element for conferring passivity in many nickel alloys, molybdenum significantly enhances this protection. osti.govresearchgate.net Molybdenum's primary role is not in forming the initial passive film but in stabilizing it, especially after a localized breakdown event. osti.gov When the passive film is locally damaged, leading to the initiation of a pit, molybdenum can inhibit further corrosion by forming stable molybdate (B1676688) species or molybdenum-rich oxides within the pit, which retards its growth and promotes repassivation. osti.govresearchgate.net In Mo-Ni alloys, this results in a sluggish anodic dissolution reaction, which is the basis of their excellent corrosion resistance even in environments like hydrochloric acid where many other metals fail. psu.edu
Activation , or the breakdown of passivity, can occur under specific conditions. This can be caused by aggressive ions like chloride, which can penetrate the passive film at weak points, or by electrochemical potentials that are high enough to cause oxidative dissolution of the film components. uwo.ca For instance, in certain solutions, the passive film on Ni-Cr-Mo alloys can become depleted of molybdenum and chromium at high potentials, leading to the formation of a less protective, nickel-hydroxide-rich secondary layer. uwo.ca The potential at which this breakdown occurs is a critical measure of an alloy's corrosion resistance. The presence of molybdenum has been shown to strongly influence the repassivation potential, making it easier for the protective film to reform after a breakdown event. osti.govresearchgate.net
Interactive Table 4: Role of Molybdenum in the Corrosion Behavior of Nickel Alloys
Filter by Phenomenon to understand Mo's dual role in protecting the alloy.
| Phenomenon | Role of Molybdenum | Mechanism | Consequence | Source(s) |
| Passivation | Enhances corrosion resistance | Contributes to a sluggish anodic dissolution reaction (low rate of ion hydration). | Provides excellent resistance in reducing acids like HCl. The alloy corrodes under anodic control. | psu.edu |
| Pitting Resistance | Stabilizes the passive film | Forms stable molybdate (MoO₄²⁻) species or oxides within incipient pits, stifling their growth. | Increases the resistance to localized corrosion, particularly in chloride-containing environments. | osti.govresearchgate.net |
| Repassivation | Promotes healing of the passive film | Molybdenum content strongly influences the repassivation potential, making it easier for the film to reform after a breakdown event. | Enhances the long-term stability and reliability of the alloy in environments where localized corrosion can occur. | osti.govresearchgate.net |
| Activation | Can be depleted from the film | At high anodic potentials, Mo can be oxidized to soluble Mo(VI) species, leading to its loss from the passive layer. | Can lead to a breakdown of passivity and the formation of a less-protective secondary film, increasing corrosion rates. | uwo.ca |
Energy Storage and Emerging Advanced Applications of Molybdenum Nickel 1/4 Systems
Supercapacitor and Pseudocapacitor Applications
Molybdenum-nickel compounds, particularly nickel molybdate (B1676688) (NiMoO₄), have been extensively investigated as electrode materials for supercapacitors due to their high theoretical capacitance, excellent redox activity, and cost-effectiveness. nih.govmdpi.com These materials store charge through Faradaic reactions, classifying them as pseudocapacitive materials, which offer significantly higher energy densities than traditional electric double-layer capacitors (EDLCs). The performance of these materials is highly dependent on their morphology, crystalline structure, and the elemental ratio of nickel to molybdenum.
The electrochemical performance of molybdenum-nickel based supercapacitors is evaluated by several key metrics, including specific capacitance (measured in Farads per gram, F g⁻¹), energy density (Watt-hours per kilogram, Wh kg⁻¹), and power density (Watts per kilogram, W kg⁻¹). Research has demonstrated that nanostructured nickel-molybdenum (B8610338) materials can achieve impressive performance.
For instance, one-dimensional NiMoO₄ nanofibers prepared via electrospinning have exhibited an excellent specific capacitance of 1947 F g⁻¹. mdpi.comsemanticscholar.org In another study, hierarchical NiMoO₄/NiMoO₄ nanoflowers fabricated on a nickel foam substrate delivered a high specific capacitance of 2121 F g⁻¹ at a current density of 12 mA g⁻¹ and a maximum energy density of 47.13 Wh kg⁻¹. mdpi.com The inclusion of carbonaceous materials, such as activated carbon, has also been shown to enhance performance. A nanocomposite of 2D hierarchical NiMoO₄ nanosheets with activated carbon (AC) registered a specific capacitance of 541 F·g⁻¹ at 1 A·g⁻¹ and an energy density of approximately 67 Wh kg⁻¹ at a power density of 487 W kg⁻¹. mdpi.com
The table below summarizes the electrochemical performance of various nickel-molybdenum-based materials, highlighting the impact of structure and composition.
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Capacitance Retention (%) | Cycles |
| NiMoO₄ Nanofibers mdpi.comsemanticscholar.org | 1947 | N/A | N/A | N/A | 82.35 | 3000 |
| NF/NiMoO₄/NiMoO₄ Nanoflowers mdpi.com | 2121 | 0.012 | 47.13 | N/A | 98.7 | 3000 |
| NiMo3/AC (1:3 ratio) nih.govmdpi.com | 541 | 1 | 67 | 487 | 97.7 | 4000 |
| NiMoO₄ Nanowires mdpi.com | 549 (C g⁻¹) | 1 | 55.6 | 640 | N/A | N/A |
| Ni-Mo-Co (1/1/0.4) Hydroxide (B78521) mdpi.com | 3074 | 2 | N/A | N/A | 96.63 | 5000 |
The molar ratio of nickel to molybdenum is a critical factor that significantly influences the electrochemical performance of the resulting electrode material. mdpi.com The stoichiometry affects the crystal structure, electronic conductivity, and the number of active sites available for redox reactions.
A systematic study on nickel molybdate/activated carbon (NiMoO₄/AC) nanocomposites investigated the effect of varying the Ni:Mo molar ratio, preparing samples with ratios of 1:1, 1:2, 1:3, 1:4, and 1:5. nih.govmdpi.com The research found that the optimal performance was achieved with a Ni:Mo ratio of 1:3, which delivered the highest specific capacitance and energy density. nih.govmdpi.com After this optimal point, increasing the molybdenum content (e.g., to 1:4 and 1:5 ratios) led to a decrease in specific capacitance and, consequently, a reduction in energy density. mdpi.com This trend is attributed to factors such as changes in the material's structure, surface area, and equivalent series resistance. The 1:3 ratio composite demonstrated the lowest resistance and highest charge transfer capability. mdpi.com This highlights that while a specific 1/4 Molybdenum-Nickel ratio is viable, fine-tuning the stoichiometry is essential for maximizing supercapacitor performance.
To overcome the limitations of individual materials, such as the low conductivity of metal oxides, hybrid electrodes are designed and fabricated. bohrium.com These electrodes combine pseudocapacitive nickel-molybdenum compounds with highly conductive materials like graphene, activated carbon, and conductive polymers, or grow them directly on conductive substrates like nickel foam. bohrium.comrsc.org
Common fabrication techniques for these hybrid electrodes include:
Hydrothermal Method : This technique is widely used to grow nanostructures like nanosheets or nanoflowers of nickel-molybdenum oxides directly onto conductive substrates such as nickel foam (NF). mdpi.commdpi.com This binder-free approach ensures excellent mechanical and electrical contact between the active material and the current collector. mdpi.com
Impregnation Method : This facile method is used to create nanocomposites, for example, by incorporating pre-synthesized nickel molybdate into a porous activated carbon matrix. nih.govmdpi.com
Electrospinning : This technique allows for the fabrication of one-dimensional nanofibers of materials like NiMoO₄, which provide efficient pathways for ion and electron transport, boosting electrochemical performance. mdpi.com
Successive Ionic Layer Adsorption and Reaction (SILAR) : The SILAR process has been employed to deposit binder-free nickel molybdenum sulfide (B99878) nano-flakes onto nickel foam for hybrid supercapacitors. rsc.org
Other Specialized Technological Applications (e.g., Thermoelectric Materials for Nuclear Sensors)
Beyond energy storage, molybdenum-nickel alloys are being explored for specialized applications where high-temperature stability and specific electronic properties are crucial. One such area is in the development of thermoelectric materials for high-temperature sensors, including those used in nuclear environments. iaea.orgarxiv.org
Thermoelectric materials can convert a temperature difference into an electric voltage (the Seebeck effect), making them ideal for temperature sensing. acs.org In nuclear reactors, sensors must withstand extreme temperatures and radiation without significant degradation of their properties. iaea.org While traditional thermocouples like tungsten-rhenium are used, researchers are exploring alternative alloys with lower neutron capture cross-sections to improve longevity and accuracy. iaea.org
Refractory metals such as molybdenum are prime candidates due to their high melting points and stability. plansee.com Alloying molybdenum with other elements, including nickel, can further enhance its properties. Nickel is known to alter the electron density of states, which can improve electrical properties and thermal stability in alloys. researchgate.net Research into high-temperature thermocouples has demonstrated the use of molybdenum and tungsten-nickel inks in additively manufactured sensors. arxiv.org In these designs, the junction between the two dissimilar metallic materials (e.g., a molybdenum paste and a W-Ni paste) generates a voltage proportional to the temperature. arxiv.org Although specific research on the Molybdenum-Nickel (1/4) composition for thermoelectric applications is not widespread, the fundamental properties of both elements suggest potential for developing robust, high-temperature thermoelectric sensors for specialized environments.
Computational and Theoretical Investigations of Molybdenum Nickel 1/4
Density Functional Theory (DFT) for Ground State Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of many-body systems like atoms, molecules, and solids. flvc.orgroyalsocietypublishing.org It is a cornerstone for understanding the Ni₄Mo alloy, providing a framework to calculate energetics, predict reaction pathways, and analyze electronic behavior from first principles. flvc.org The theory's success lies in its ability to transform the complex many-body problem of interacting electrons into a more manageable one involving a single-particle effective potential, with the electron density as the key variable. flvc.orgroyalsocietypublishing.org DFT simulations are crucial for exploring catalytic activities, phase stability, and the origins of material properties at the atomic level. researchgate.net
DFT calculations are instrumental in predicting how molecules interact with the surface of Ni₄Mo, a key aspect of its catalytic and corrosion-resistant properties. These calculations determine adsorption energies—the energy released or absorbed when a molecule binds to the surface—and the energy barriers for chemical reactions.
Research has shown that alloying Ni₄Mo can enhance the adsorption of key species in electrochemical reactions. rsc.org For instance, in alkaline media, modifying Ni₄Mo is predicted to improve the adsorption of hydrogen (H) and hydroxyl (OH) intermediates, which is significant for enhancing both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR). rsc.org DFT calculations for water dissociation on Ni-Mo surfaces reveal that the presence of molybdenum influences the reaction barriers. The activation energy barrier for H₂O dissociation was found to be 0.61 eV on a Ni₄Mo surface. researchgate.net
Furthermore, DFT models have demonstrated that molybdenum plays a beneficial role in the adsorption of oxygen on Ni-Cr surfaces, a related system that provides insights into Ni-Mo alloys. researchgate.net Mo helps to stabilize the adsorbed oxygen configuration, making the adsorption process more thermodynamically favorable at sites adjacent to Mo atoms. researchgate.net This is critical for processes like passivation, which underpins corrosion resistance. The hydrogen adsorption free energy (ΔGH) is a key descriptor for HER activity. For a ternary Mo₂C/Ni/Fe₃O₄ system, the introduction of a Ni interlayer was shown to decrease the ΔGH at Mo sites from -0.58 eV to -0.37 eV, bringing it closer to the ideal thermoneutral value of 0 eV. rsc.org
Table 1: Calculated Adsorption and Reaction Barrier Energies for Ni-Mo Systems
| System/Process | Calculated Parameter | Value (eV) | Reference |
|---|---|---|---|
| H₂O Dissociation | Activation Energy Barrier on Ni₄Mo | 0.61 | researchgate.net |
| H* Adsorption | Adsorption Free Energy (ΔGH*) on Mo site in Mo₂C/Ni/Fe₃O₄ | -0.37 | rsc.org |
| OH* Stabilization | Adsorption Free Energy (ΔG*OH) on Ni/Fe₃O₄ junction | -0.34 | rsc.org |
| O Adsorption | Adsorption Energy on Mo-doped Ni-Cr surface | Favorable stabilization | researchgate.net |
Understanding the electronic structure is fundamental to explaining the physical and chemical properties of Ni₄Mo. DFT is used to calculate the density of states (DOS), band structure, and charge density distribution, which collectively describe how electrons are arranged in the material. youtube.com
Charge density mapping provides a visual representation of electron distribution and chemical bonding. youtube.comresearchgate.net By calculating the difference in charge density before and after bond formation, researchers can visualize charge transfer and the nature of the bonds between nickel and molybdenum atoms. youtube.com In Ni-based alloys, charge redistribution, often involving s-p-d rehybridization, occurs upon alloying. aps.org This redistribution is critical for the alloy's magnetic and chemical properties.
Analyses like the d-band center model are used to correlate the electronic structure with catalytic activity. rsc.org For example, in a Ni-mediated Mo₂C/Fe₃O₄ catalyst, the d-band center was calculated to be at -2.50 eV, a significant shift that mitigates the over-adsorption of reaction intermediates and optimizes the catalytic cycle. rsc.org This unified d-band center alignment, achieved through Ni-mediated orbital coupling, is a key factor in the material's performance. rsc.org The analysis of the projected density of states (PDOS) further reveals that introducing a nickel interlayer can significantly increase the density of electronic states near the Fermi level, facilitating electron transfer dynamics. rsc.org
Ab Initio Molecular Dynamics (AIMD) for Finite Temperature Effects on Atomic Configurations
While DFT is excellent for ground-state properties (at 0 Kelvin), Ab Initio Molecular Dynamics (AIMD) extends these calculations to finite temperatures. aip.org AIMD combines DFT calculations of the forces on atoms with classical molecular dynamics simulations to model the movement of atoms over time. This allows for the study of material properties at realistic operating temperatures, including phase transitions, diffusion, and the behavior of liquids. aip.orgscispace.com
For molybdenum and nickel-based alloys, AIMD simulations are used to investigate thermophysical properties near the melting point. aip.org These simulations can predict how the atomic structure evolves at high temperatures, providing data on properties like density, thermal expansion, and diffusion coefficients. aip.orgbyu.edu For instance, AIMD has been used to confirm the density of solid and molten molybdenum, yielding a substantial volume change upon melting. aip.org Although computationally intensive, AIMD provides a robust physical scheme for understanding high-temperature phenomena without relying on empirical potentials. scispace.com The two-temperature model, which considers the coupling between electron and phonon systems, can be incorporated into MD simulations to more accurately model phenomena like high-energy irradiation events in nickel alloys. researchgate.net
Boltzmann Transport Equations (BTE) for Transport Phenomena
The Boltzmann Transport Equation (BTE) is a powerful theoretical tool used to describe the statistical behavior of a system that is not in thermodynamic equilibrium. wikipedia.orgbritannica.com It is particularly useful for studying transport phenomena, such as electrical and thermal conductivity, by analyzing how the distribution of particles (like electrons or phonons) changes in the presence of external fields or temperature gradients. wikipedia.orgtripod.comyoutube.com
In the context of Ni₄Mo, the BTE can be applied to model how electrons, as charge and heat carriers, move through the alloy lattice. youtube.com The equation considers the forces exerted on the electrons by electric or magnetic fields and the scattering events they undergo with lattice vibrations (phonons) and defects. binghamton.edu By solving the BTE, one can derive macroscopic transport coefficients that are crucial for applications in electronics and thermoelectrics. wikipedia.org While direct BTE simulation results for Ni₄Mo are not commonly published in introductory literature, the methodology is a standard approach in computational materials science to predict the conductivity of metallic alloys based on their calculated electronic and phononic structures.
CALPHAD Approach for Phase Diagram Calculation and Thermodynamic Stability Prediction
The CALPHAD (CALculation of PHAse Diagrams) approach is a computational methodology that combines thermodynamic models with experimental and theoretical data to predict phase equilibria and construct phase diagrams. onera.froaepublish.com It is essential for understanding the thermodynamic stability of different phases within the Ni-Mo system over a wide range of temperatures and compositions. oaes.cc
The core of the CALPHAD method is to develop a thermodynamic database by modeling the Gibbs free energy for each phase (e.g., liquid, fcc, bcc, and intermetallic compounds like Ni₄Mo, Ni₃Mo, and NiMo) in the system. onera.froaepublish.com These models contain adjustable parameters that are optimized to fit available data, including phase boundary information and thermochemical measurements. onera.fr DFT calculations of formation energies for stable and hypothetical compounds are often used as crucial input to refine these thermodynamic models. researchgate.net
For the Ni-Mo system, CALPHAD assessments have been performed to create reliable thermodynamic databases. oaepublish.comoaes.cc These databases allow for the calculation of phase diagrams, which show the stable phases at different temperatures. For instance, calculations can predict the temperature ranges where the ordered Ni₄Mo phase is stable. researchgate.net Such predictions are vital for designing heat treatment processes and for ensuring the long-term structural integrity of alloys in high-temperature applications. researchgate.netresearchgate.net
Table 2: Phases in the Ni-Mo System Modeled by CALPHAD
| Phase | Crystal Structure / Type | Thermodynamic Model |
|---|---|---|
| Liquid | Disordered | Substitutional Solution |
| FCC_A1 | Face-Centered Cubic | Substitutional Solution |
| BCC_A2 | Body-Centered Cubic | Substitutional Solution |
| Ni₄Mo | D1ₐ (Ordered) | Intermetallic Compound |
| Ni₃Mo | D0ₐ (Ordered) | Intermetallic Compound |
| NiMo (δ) | Orthorhombic | Intermetallic Compound |
Modeling of Defects and Interfaces (e.g., Grain Boundaries, Solute Segregation)
The properties of polycrystalline materials like Ni₄Mo are significantly influenced by defects such as grain boundaries (GBs) and the segregation of solute atoms to these interfaces. dierk-raabe.combohrium.com Computational modeling, particularly using molecular dynamics and Monte Carlo simulations based on interatomic potentials or first-principles data, is used to study these phenomena at the atomic scale.
Studies on nanograined Ni-Mo alloys have shown that molybdenum atoms tend to segregate to the grain boundaries. bohrium.comelsevierpure.com This segregation is not random; Mo atoms preferentially occupy sites with tensile stress within the GB structure. elsevierpure.com This process has several consequences:
Stabilization of Grain Boundaries : Mo segregation reduces the grain boundary energy, which in turn increases the stability of the GBs. bohrium.com
Inhibition of Grain Growth : By stabilizing the boundaries and increasing atomic disorder, Mo segregation hinders GB migration, which helps prevent the coarsening of grains at high temperatures. bohrium.com This is crucial for maintaining the superior mechanical properties of nanocrystalline materials.
Impact on Mechanical Properties : The segregation of Mo atoms can inhibit the emission of dislocations from grain boundaries, a fundamental mechanism of plastic deformation. elsevierpure.com This leads to an increase in the yield strength and tensile strength of the alloy. bohrium.com
This targeted manipulation of grain boundary composition through solute segregation, sometimes called "grain boundary engineering," is a key strategy for designing alloys with enhanced mechanical strength and stability. dierk-raabe.com
First Principles Calculations for Mechanical Properties and Structural Stability
First-principles calculations, rooted in density functional theory (DFT), serve as a powerful tool for the theoretical investigation of material properties, providing insights at the atomic level. These computational methods allow for the prediction of the mechanical and thermodynamic characteristics of compounds before their experimental synthesis, offering a pathway to understanding and designing new materials. For the Molybdenum-Nickel (1/4) (MoNi₄) intermetallic compound, these calculations are crucial for determining its viability and potential performance in various applications by establishing its structural stability and mechanical response.
The stability of a crystal structure is a fundamental property that dictates its existence and behavior. In computational materials science, structural stability is often assessed by calculating the enthalpy of formation and cohesive energy. The enthalpy of formation provides a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative enthalpy of formation indicates that the compound is thermodynamically stable with respect to its constituent elements and is likely to form. psu.eduresearchgate.net Cohesive energy, on the other hand, represents the energy required to break down the crystal into isolated neutral atoms, providing a measure of the strength of the bonds within the crystal. psu.edu
First-principles calculations have been employed to investigate the thermodynamic properties of the Ni-Mo system. capes.gov.brelsevier.es In a notable study by Zhou et al., the phase equilibria and thermodynamic properties of the Ni-Mo system were analyzed by integrating first-principles calculations with the CALPHAD (Calculation of Phase Diagrams) method. capes.gov.br Their work treated Ni₄Mo as a stoichiometric compound and their first-principles calculations indicated that Ni₄Mo is a stable phase in the Ni-Mo system. capes.gov.brelsevier.es This finding is significant as it confirms the thermodynamic viability of the MoNi₄ compound.
The following table summarizes the calculated enthalpy of formation for Ni₄Mo as reported in the study by Zhou et al. capes.gov.br:
| Compound | Crystal Structure | Calculated Enthalpy of Formation (kJ/mol) |
| Ni₄Mo | D1ₐ (I4/m) | -19.9 |
| Table 1: Calculated enthalpy of formation for Molybdenum-Nickel (1/4) from first-principles calculations. Data sourced from Zhou et al. (2005). capes.gov.br |
The mechanical properties of a material, such as its stiffness, ductility, and resistance to deformation, are described by its elastic constants. First-principles calculations can predict the full set of single-crystal elastic constants (Cᵢⱼ). From these constants, polycrystalline elastic moduli such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using approximations like the Voigt-Reuss-Hill (VRH) scheme. aps.org
Bulk Modulus (B) measures the resistance of a material to uniform compression. researchgate.net
Shear Modulus (G) , also known as the modulus of rigidity, describes a material's resistance to shearing or twisting deformation. researchgate.net
Young's Modulus (E) indicates the stiffness of a material or its resistance to elastic deformation under tensile or compressive stress. researchgate.net
Poisson's Ratio (ν) is the measure of the transverse contraction of a material when it is stretched longitudinally. researchgate.net
The determination of these mechanical properties through first-principles calculations would involve applying small strains to the MoNi₄ crystal lattice and calculating the resulting stress, from which the elastic constants can be derived. aps.org The relationships between the single-crystal elastic constants and the polycrystalline moduli for a material with a specific crystal symmetry (for MoNi₄, this is the D1ₐ body-centered tetragonal structure) are then used to predict its macroscopic mechanical behavior. The ratio of the bulk modulus to the shear modulus (B/G) is often used as an indicator of the ductility or brittleness of a material. nih.gov
Future Research Directions and Concluding Outlook for Molybdenum Nickel 1/4 Compounds
Development of Novel and Scalable Synthesis Strategies for Precise Structural Control
The performance of Molybdenum-Nickel (1/4) compounds is intrinsically linked to their structural characteristics, such as specific surface area and the dispersion of active sites. nih.govmdpi.com Future research will prioritize the development of synthesis methods that offer precise control over these features while ensuring scalability for industrial relevance.
Current synthesis often involves hydrothermal methods to grow nanostructures, such as rod-like NiMoO₄/NiMo, on substrates like Nickel Foam (NF). nih.govmdpi.comresearchgate.net This approach provides a core framework with a high specific surface area and effective electron transfer channels. nih.govresearchgate.net However, looking ahead, a key challenge is to move beyond laboratory-scale synthesis to produce these materials in larger quantities without sacrificing their tailored nanoscale architectures.
Future strategies will likely focus on:
Advanced Hydrothermal/Solvothermal Techniques: Refining parameters such as temperature, pressure, and solvent composition to gain finer control over the nucleation and growth of NiMo₄ phases.
Template-Assisted Synthesis: Employing hard or soft templates to guide the formation of porous and well-defined NiMo₄ structures, thereby maximizing the accessible active surface area.
Atomic Layer Deposition (ALD): Leveraging ALD for the precise, layer-by-layer deposition of nickel and molybdenum precursors to create highly uniform and conformal coatings with atomic-level control over the Ni:Mo ratio.
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and potentially yield unique nanostructures due to rapid, uniform heating.
The goal is to produce materials with optimized morphology and composition, which is crucial for enhancing their catalytic and energy storage performance. nih.govresearchgate.net
In-Depth Mechanistic Understanding of Degradation Pathways and Strategies for Enhanced Durability
A significant hurdle for the widespread application of molybdenum-nickel catalysts is their long-term stability, particularly under intermittent operating conditions typical of renewable energy systems. rsc.org Research indicates that these catalysts can degrade rapidly, especially in alkaline solutions. rsc.org
Future investigations must focus on elucidating the complex degradation mechanisms. Studies have shown that during idle periods or power interruptions, surface molybdenum species can oxidize to form soluble molybdate (B1676688) ions (MoO₄²⁻), while nickel species may evolve into more stable but less active forms like β-Ni(OH)₂ through a dissolution-precipitation process. rsc.org This leads to a loss of active material and a decline in performance. rsc.org The dissolution rate of molybdenum can be significantly higher during current interruptions than under active hydrogen evolution reaction (HER) potentials. rsc.org
Key research avenues to enhance durability include:
Surface Protection and Modification: Developing protective coatings or surface modifications that prevent the oxidation and dissolution of molybdenum without impeding the catalyst's active sites.
Alloying with Tertiary Elements: Investigating the addition of other elements to the Ni-Mo framework to improve its corrosion resistance and stabilize the active phases during electrochemical cycling.
Electrolyte Optimization: Studying the influence of electrolyte composition and pH on catalyst stability to identify conditions that minimize degradation. The use of solid polymer electrolytes, for instance, has been shown to relieve deterioration by preventing oxygen diffusion. rsc.org
Operando Characterization: Employing advanced in-situ and operando spectroscopic and microscopic techniques to observe the chemical and structural changes of the catalyst in real-time under operating conditions. This will provide invaluable insights into the dynamic degradation processes.
The following table summarizes key findings on the degradation of Ni-Mo based catalysts.
| Catalyst System | Operating Condition | Observed Degradation Mechanism | Impact on Performance |
| Ni-Cu-Mo | Intermittent operation in O₂-containing alkaline solution | Oxidation of Mo to soluble MoO₄²⁻; Evolution of Ni to stable β-Ni(OH)₂. rsc.org | Total deactivation in H-type cell; less severe deactivation in HEMEL due to limited oxygen diffusion. rsc.org |
| Ni-Mo | Power interruption in alkaline electrolyte | Substantial lowering of Mo amount in the catalyst due to dissolution. rsc.org | Profound deactivation of the catalyst. rsc.org |
Exploration and Optimization of New Catalytic and Energy Storage Applications
While NiMo₄ and related compounds are recognized as highly active catalysts for the hydrogen evolution reaction (HER) in alkaline electrolytes, their potential extends to other critical energy conversion and storage applications. researchgate.netrsc.org Future research will aim to broaden their application scope and optimize their performance in these new roles.
In energy storage , NiMoO₄-based materials are promising candidates for supercapacitor electrodes. They exhibit high specific capacitance due to their rich redox activity. researchgate.net Future work will explore:
Nanostructured Composites: Creating composites of NiMoO₄ with conductive materials like graphitic carbon nitride (g-C₃N₄) or reduced graphene oxide (rGO) to improve charge transport and cycling stability. researchgate.net
Hybrid Supercapacitors: Assembling asymmetric or hybrid supercapacitors that pair a NiMoO₄-based positive electrode with a suitable negative electrode (e.g., activated carbon) to widen the operating voltage window and increase energy density. researchgate.net
The table below highlights some performance metrics of NiMoO₄-based materials in energy applications.
| Application | Material | Key Performance Metric |
| Hydrogen Evolution Reaction (HER) | NF/NiMoO₄/NiMo@NiS | 36 mV overpotential at 10 mA·cm⁻² in KOH solution. nih.govmdpi.com |
| Supercapacitor | g-C₃N₄/NiMoO₄ | Specific capacitance of 1275 F g⁻¹ at 0.25 A g⁻¹. researchgate.net |
| Supercapacitor | NiMoO₄ NPs | Specific capacitance of 450 F g⁻¹ at 2 mA cm⁻² with 94% capacity retention after 1000 cycles. researchgate.net |
Advanced Integration of Computational and Experimental Methodologies for Predictive Material Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of Molybdenum-Nickel (1/4) research lies in the close integration of computational modeling and experimental validation to accelerate the design of next-generation materials. psu.eduwikipedia.org
Computational methods, such as Density Functional Theory (DFT) and CALPHAD (Calculation of Phase Diagrams), can provide fundamental insights into the properties of NiMo₄ compounds. psu.eduwikipedia.org These tools can be used to:
Predict Phase Stability: Thermodynamic modeling can predict the stability of different phases in the Ni-Al-Mo system, which is crucial for designing alloys for high-temperature applications. mdpi.com The CALPHAD approach, for example, has been used to study the stability of phases in Ni-Cr-Mo based alloys. psu.edu
Simulate Solidification and Segregation: Models like the Scheil-Gulliver simulation can predict how elements partition between solid and liquid phases during solidification. mdpi.com This is essential for understanding and controlling the formation of microstructures and potentially detrimental secondary phases. mdpi.com
Identify Active Sites: DFT calculations can help identify the most active catalytic sites on the surface of NiMo₄ and understand the reaction mechanisms for processes like HER and OER at an atomic level.
Screen New Compositions: High-throughput computational screening can rapidly evaluate the potential of various dopants or alloying elements to enhance the stability and activity of NiMo₄, guiding experimental efforts toward the most promising candidates.
This synergistic approach, often referred to as Integrated Computational Materials Engineering (ICME), will enable a more rational and efficient design of Molybdenum-Nickel (1/4) materials with properties tailored for specific applications, significantly reducing development time and cost. wikipedia.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
